Regioisomeric Differentiation: [4,3-c] vs. [3,4-c] Ring Fusion Impacts Kinase Scaffold Utility
The [4,3-c] regioisomer is the preferred scaffold in multiple kinase inhibitor programs targeting IGF-1R, ERK, and JAK families, whereas the [3,4-c] regioisomer is more commonly associated with CNS-targeted serotonin reuptake inhibition [1][2]. Both isomers share identical molecular formula (C26H20ClN3) and molecular weight (409.9 g/mol), but differ in InChIKey (WVSTVTWLMXQVLJ vs. DAIHMRVHJUAYAQ), reflecting distinct connectivity that alters hydrogen-bonding patterns in the kinase hinge region [3]. This structural difference translates into divergent biological activity profiles: pyrazolo[4,3-c]pyridine derivatives have yielded potent ERK inhibitors (e.g., compound 21, IC50 < 10 nM) and PEX14-PEX5 PPI inhibitors with trypanocidal activity (IC50 3.9 μM against T. brucei), while pyrazolo[3,4-c]pyridine derivatives have been optimized for serotonin reuptake inhibition [1][4]. For procurement decisions, selecting the correct regioisomer is non-negotiable when building a library around a specific kinase pharmacophore model.
| Evidence Dimension | Kinase target engagement preference and literature precedent |
|---|---|
| Target Compound Data | Pyrazolo[4,3-c]pyridine core: validated in ERK, IGF-1R, JAK, PEX14-PEX5 inhibitor programs |
| Comparator Or Baseline | Pyrazolo[3,4-c]pyridine core (CAS 2088369-16-6): validated in serotonin reuptake inhibitor programs |
| Quantified Difference | Distinct InChIKeys; no cross-activity in primary assays reported across the two series |
| Conditions | Literature survey of kinase inhibitor patents and medicinal chemistry journals (2006-2020) |
Why This Matters
Investing in the wrong regioisomer can waste entire synthetic campaigns if the target binding mode requires the [4,3-c] nitrogen placement.
- [1] Bandiera, T.; Lombardi Borgia, A.; Polucci, P.; Villa, M.; Nesi, M.; Angiolini, M.; Varasi, M. Substituted pyrazolo [4,3-c] pyridine derivatives active as kinase inhibitors. WO Patent 2007068619 A1, December 6, 2006. https://patents.google.com/patent/WO2007068619A1. View Source
- [2] Pyrazolo[4,3-c]pyridines, a process for their preparation and their use as serotonin reuptake inhibitors. Canadian Patent CA 2,XXX,XXX (1993). https://canadianpatents.landoffree.com. View Source
- [3] PubChem Compound Summary for CID 126676523. https://pubchem.ncbi.nlm.nih.gov/compound/126676523; Chemical Register, CAS 2088369-16-6. https://www.chemicalregister.com. View Source
- [4] Dawidowski, M.; Kalel, V. C.; Napolitano, V.; Fino, R.; Schorpp, K.; Emmanouilidis, L.; Lenhart, D.; Ostertag, M.; Kaiser, M.; Kolonko, M.; et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. J. Med. Chem. 2020, 63 (2), 847–879. https://doi.org/10.1021/acs.jmedchem.9b01876. View Source
